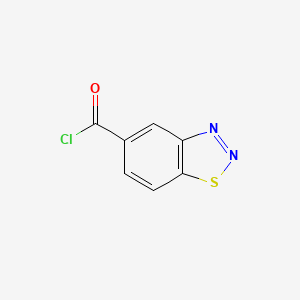

1,2,3-Benzothiadiazole-5-carbonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

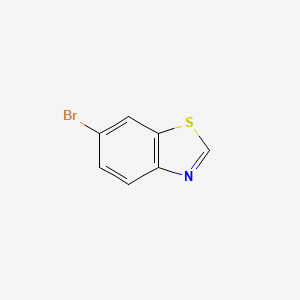

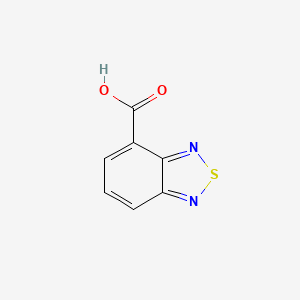

1,2,3-Benzothiadiazole-5-carbonyl chloride is a chemical compound used as a reactant in the preparation of phthalazinones as PARP inhibitors for use in the treatment of cancer which is deficient in HR dependent DNA DSB repair pathway . It is a bicyclic aromatic chemical composed of a benzene ring that is fused to a 1,2,3-thiadiazole .

Synthesis Analysis

The synthesis of 1,2,3-Benzothiadiazole-5-carbonyl chloride involves several steps. One method involves the use of thionyl chloride and sodium hydrogencarbonate under an inert atmosphere and Schlenk technique . Another method involves the treatment of anilines with disulfur dichloride to give the intermediate 1,3,2-benzothiazathiolium salt, which is diazotised to complete the formation of a 1,2,3-benzothiadiazole .Molecular Structure Analysis

The molecular structure of 1,2,3-Benzothiadiazole-5-carbonyl chloride is represented by the SMILES stringClC(=O)c1ccc2snnc2c1 . The empirical formula is C7H3ClN2OS and the molecular weight is 198.63 . Chemical Reactions Analysis

1,2,3-Benzothiadiazole-5-carbonyl chloride is used as a reactant in the preparation of phthalazinones . It is much less nucleophilic than naphthalene and nitration is slow . Alkylation reactions give exclusively the 3-amino quaternary salt .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3-Benzothiadiazole-5-carbonyl chloride include a melting point of 111 °C, a boiling point of 297.6±13.0 °C (Predicted), and a density of 1.577±0.06 g/cm3 (Predicted) .Wissenschaftliche Forschungsanwendungen

Cancer Research

In cancer research, 1,2,3-Benzothiadiazole-5-carbonyl chloride serves as a precursor in the synthesis of small molecule inhibitors targeting specific pathways involved in cancer progression. It has been used in the development of PARP inhibitors, which are promising in the treatment of cancers deficient in homologous recombination DNA repair .

Safety and Hazards

While specific safety and hazards information for 1,2,3-Benzothiadiazole-5-carbonyl chloride was not found, general safety measures for handling similar chemicals include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Wirkmechanismus

Target of Action

It is used as a reactant in the preparation of phthalazinones , which are known to inhibit Poly (ADP-ribose) polymerase (PARP), a key protein involved in DNA repair .

Mode of Action

Its derivative phthalazinones are known to inhibit parp, thereby preventing the repair of dna damage and leading to cell death .

Biochemical Pathways

The compound is involved in the synthesis of phthalazinones , which affect the DNA Damage Response (DDR) pathway. By inhibiting PARP, these compounds prevent the repair of single-strand DNA breaks.

Result of Action

Its derivative phthalazinones, by inhibiting parp, can lead to an accumulation of dna damage in cells, potentially causing cell death . This makes them potential therapeutic agents for cancers deficient in Homologous Recombination (HR) dependent DNA Double-Strand Break (DSB) repair pathway .

Eigenschaften

IUPAC Name |

1,2,3-benzothiadiazole-5-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2OS/c8-7(11)4-1-2-6-5(3-4)9-10-12-6/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSTUOLSYXVSND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)Cl)N=NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370735 |

Source

|

| Record name | 1,2,3-benzothiadiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3-Benzothiadiazole-5-carbonyl chloride | |

CAS RN |

321309-32-4 |

Source

|

| Record name | 1,2,3-benzothiadiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Bromomethyl)phenyl]thiophene](/img/structure/B1273725.png)